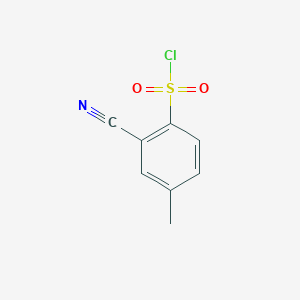

2-Cyano-4-methylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hydrolysis Studies

Research has explored the hydrolysis of sulfonyl chlorides, including compounds structurally similar to 2-Cyano-4-methylbenzene-1-sulfonyl chloride. One study investigated the hydrolysis of 2-methylbenzenesulfonyl chloride and related compounds, providing insights into the reaction pathways and the influence of substrate structure on hydrolysis rates (Ivanov et al., 2005).

Spectroscopic Analysis

A study on the vibrational spectroscopic properties of 4-Cyano-2-methoxybenzenesulfonyl Chloride (a derivative of the subject compound) contributed to understanding its molecular structure, HOMO-LUMO interactions, and non-linear optical activities (Nagarajan & Krishnakumar, 2018).

Sulfonylation Reactions

Research has been conducted on the sulfonylation of quinazolin-4(3H)-ones using sulfonyl chlorides, including p-cyanobenzenesulfonyl chloride. The study provided insights into regioselective sulfonylation and N- to O-sulfonyl migration, which are critical in organic synthesis (Mertens et al., 2013).

Synthesis of Novel Compounds

Studies have also focused on synthesizing new chemical entities using sulfonyl chlorides. For instance, research on the synthesis of novel chiral fluorinating agents using N-t-butylbenzenesulfonamide and subsequent reactions demonstrated the versatility of sulfonyl chloride derivatives in synthesizing complex molecules (Sun, Liu, & Tang, 2008).

Phase Equilibria in Ionic Liquid Solutions

The study of phase equilibria and modeling in pyridinium-based ionic liquid solutions, involving compounds like N-butyl-4-methylpyridinium bis{(trifluoromethyl)sulfonyl}imide, contributes to the understanding of the interactions and solubility of sulfonyl chloride derivatives in various solvents (Domańska et al., 2010).

Environmental Applications

Sulfonyl chlorides, similar to this compound, have been examined for their role in environmental applications, such as in the degradation of pollutants in water. Research in this area contributes to understanding the efficacy and mechanisms of pollutant removal (Manousaki et al., 2004).

Safety and Hazards

The safety data sheet for “4-Cyano-2-methylbenzene-1-sulfonyl chloride” indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propiedades

IUPAC Name |

2-cyano-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-2-3-8(13(9,11)12)7(4-6)5-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBINCWCUKSGTNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)

![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)

![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)

![2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2645807.png)